molecular formula C15H14INO B4820716 N-(3-iodophenyl)-2,4-dimethylbenzamide

N-(3-iodophenyl)-2,4-dimethylbenzamide

Cat. No.: B4820716
M. Wt: 351.18 g/mol
InChI Key: SYTZEMNGHXYBBX-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 3-iodophenylamine moiety. The iodine atom at the 3-position of the phenyl ring may enhance electronic effects and lipophilicity, influencing receptor binding or metabolic stability. The 2,4-dimethyl groups on the benzamide could modulate steric and electronic properties, as seen in analogous compounds with anticonvulsant, flavor-enhancing, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-(3-iodophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-6-7-14(11(2)8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZEMNGHXYBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2,4-dimethylbenzamide typically involves the following steps:

    Amidation: The iodinated phenyl compound is then reacted with 2,4-dimethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized derivatives.

    Reduction Products: Reduction can yield deiodinated or partially reduced products.

Scientific Research Applications

N-(3-iodophenyl)-2,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging or therapeutic purposes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Methyl Substitution Patterns

  • N-(5-Methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916): The 2,6-dimethyl configuration on the benzamide core confers anticonvulsant activity. Oxidation occurs preferentially at the aryl methyl groups, yielding carboxylic acid and alcohol intermediates. Notably, sex-dependent metabolism in rats leads to divergent hydroxylation sites (aryl methyl in males vs. isoxazole methyl in females), affecting pharmacokinetics and brain penetration .
  • (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229): A 3,4-dimethylbenzamide used as an umami flavor enhancer. The 3,4-methyl groups optimize binding to the human TAS1R1/TAS1R3 receptor, enabling potency 1,000-fold higher than monosodium glutamate (MSG) . Contrast: The 2,4-dimethyl configuration in the target compound may reduce flavor receptor affinity compared to S9229, highlighting the critical role of substituent positioning.

Halogenation Effects

  • 2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide: This iodophenyl benzamide derivative (DrugBank ID: DB07046) incorporates chlorine, iodine, and fluorine atoms. Comparison: The target compound’s single iodine at the 3-position may simplify metabolism compared to polyhalogenated analogs, though its lipophilicity could influence blood-brain barrier penetration, as observed in D2916 .

Anticonvulsant Agents

  • D2916 : Exhibits anticonvulsant activity via oxidation to active metabolites (e.g., D3187). Females show prolonged efficacy due to preferential hydroxylation of the isoxazole methyl group, enhancing brain uptake .
    • Implication for Target Compound : The absence of an isoxazole ring in the target compound may limit similar metabolic activation but could improve stability.

Enzyme Inhibition

  • LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): A selective HDAC4/5 inhibitor with 3,5-dimethylbenzamide structure. The dimethyl groups optimize binding to the HDAC catalytic pocket, demonstrating the importance of symmetric substitution for enzyme inhibition . Contrast: The 2,4-dimethyl configuration in the target compound may reduce HDAC affinity due to asymmetric steric effects.

Flavor Chemistry

  • S9229: The 3,4-dimethylbenzamide scaffold is critical for umami receptor activation. Comparison: The target compound’s 2,4-dimethyl groups are unlikely to replicate S9229’s flavor-enhancing effects, emphasizing the specificity of substituent placement.

Metabolic and Pharmacokinetic Profiles

Compound Key Metabolic Pathways Sex-Dependent Differences Bioactive Metabolites
D2916 Aryl methyl hydroxylation → carboxylic acid Yes (male vs. female) D3187 (active metabolite)
S9229 Oxidative dealkylation No None reported
Target Compound (Inferred) Potential aryl methyl oxidation (slower due to 2,4-substitution) Unstudied Hypothetical hydroxylated derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-iodophenyl)-2,4-dimethylbenzamide
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N-(3-iodophenyl)-2,4-dimethylbenzamide

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